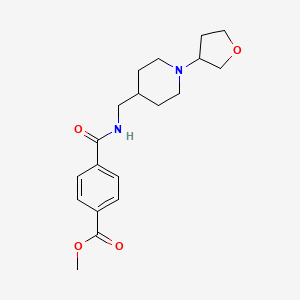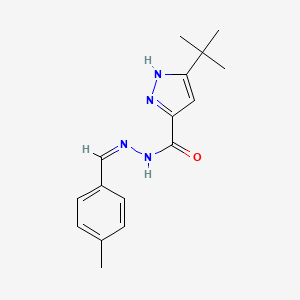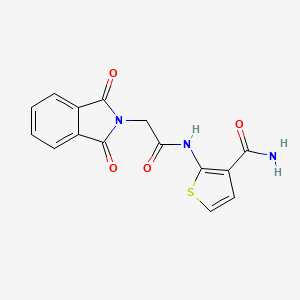
Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is an essential synthetic fragment for designing drugs . Piperidine-containing compounds, such as THF-MP-MCB, are among the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of THF-MP-MCB includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . This structure is a key feature of many biologically active compounds and pharmaceuticals .Chemical Reactions Analysis
The synthesis of piperidine derivatives like THF-MP-MCB involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions often involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Synthetic Intermediates and Chemical Reactivity
"Methyl 4-(((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate" and its structural analogs are often used as synthetic intermediates in the preparation of complex organic molecules. For example, compounds with the 4-piperidone framework are utilized in the synthesis of natural products and substances with pharmacological interests. The reactivity of such compounds allows for the creation of emetine-like antiepileptic agents and herbicide agents, demonstrating their versatility in synthetic organic chemistry and the development of therapeutics and agrochemicals (Ibenmoussa et al., 1998).
Antimicrobial Activity
Derivatives of the compound, specifically spiro-piperidin-4-ones, have been synthesized and evaluated for their activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. One such compound showed significant in vitro activity, highlighting the potential of these molecules in the treatment of tuberculosis and possibly other bacterial infections (Kumar et al., 2008).
Crystal Engineering and Phase Transition
The structural features of related compounds enable their use in crystal engineering studies. For instance, the ability to induce phase transitions in high-Z′ structures through external pressures showcases the utility of these compounds in materials science and the development of novel crystalline materials with potential applications in electronics, catalysis, and drug delivery systems (Johnstone et al., 2010).
Electrochemical Studies
Compounds with similar structural motifs have been explored for their electrochemical properties in aprotic media. Such studies contribute to the understanding of the redox behavior of these molecules and can inform their application in electronic devices, sensors, and as redox-active components in batteries and fuel cells (Trazza et al., 1982).
Medicinal Chemistry and Drug Discovery
Investigations into the metabolism of compounds structurally related to "this compound" reveal their potential as drug candidates. Studies on the metabolism, pharmacological activity, and the identification of active metabolites contribute to the development of new therapeutic agents, particularly in the context of neurological disorders (Sawant-Basak et al., 2013).
Future Directions
Piperidine derivatives like THF-MP-MCB play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in this field may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-19(23)16-4-2-15(3-5-16)18(22)20-12-14-6-9-21(10-7-14)17-8-11-25-13-17/h2-5,14,17H,6-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIYABHWEMZYQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B2357100.png)
![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)



![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)






![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

